molecular formula C13H19NO3 B112855 3-Acetylamino-adamantane-1-carboxylic acid CAS No. 6240-00-2

3-Acetylamino-adamantane-1-carboxylic acid

Cat. No. B112855
CAS RN: 6240-00-2
M. Wt: 237.29 g/mol
InChI Key: XBMPXAYRLNNWET-UHFFFAOYSA-N
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Description

3-Acetylamino-adamantane-1-carboxylic acid is a unique chemical compound with the empirical formula C13H19NO3 . It has a molecular weight of 237.29 g/mol . The IUPAC name for this compound is 3-acetamidoadamantane-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(N[C@]1(C[C@]2([H])C3)C[C@]3(C(O)=O)CC@([H])C1)=O . The InChI representation is 1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17)/t9-,10+,12+,13- .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 237.29 g/mol . It has a topological polar surface area of 66.4 Ų . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 237.13649347 g/mol . The compound has a complexity of 376 .

Scientific Research Applications

Molecular Platform for New Polymeric Materials

3-Acetylamino-adamantane-1-carboxylic acid and its derivatives can be used as a molecular platform for synthesizing new polymeric materials. Derivatives such as 1,3,6- and 1,4,4-tri- and 1,3,6,6-tetrasubstituted polyfunctional derivatives show promise for this application, offering a range of potential chemical functionalities (Ivleva et al., 2020).

Crystal Structure Analysis

The crystal structures of adamantane derivatives, including those related to this compound, have been determined through X-ray diffraction. These studies provide insight into the intermolecular hydrogen bonding involving various functional groups, which is crucial for understanding the material properties of these compounds (Rath, Gu, & Murray, 1997).

Electrochemical Behavior

The behavior of adamantane carboxylic acids, including structures related to this compound, has been explored in electrochemical processes like Kolbe electrolysis. Understanding their oxidation behavior in different chemical environments is vital for applications in synthetic chemistry (Zorge, Strating, & Wynberg, 2010).

Molecular Recognition and Assembly

Compounds related to this compound have been demonstrated to be versatile in molecular recognition and assembly processes. Their adaptability in forming one-dimensional motifs and chains with various ions and acids makes them valuable for designing complex molecular structures (Karle, Ranganathan, & Haridas, 1997).

Antibacterial Activity

Derivatives of adamantane-1-carboxylic acid, closely related to this compound, have been studied for their antibacterial properties. These compounds show potential in suppressing the growth of Gram-positive bacteria, indicating their potential use in antibacterial applications (Doležálková et al., 2012).

Catalysis and Synthesis

This compound and its derivatives are used in catalytic synthesis. For example, their use in the synthesis of N-aryladamantane-1-carboxamides demonstrates their utility in producing a range of chemically significant compounds (Shishkin et al., 2020).

Environmental and Genetic Impact Studies

Studies on adamantane carboxylic acids, including structures akin to this compound, have shown their potential genetic impact in marine organisms. This research is crucial for understanding the environmental and health implications of these compounds (Dissanayake, Scarlett, & Jha, 2016).

properties

IUPAC Name

3-acetamidoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-8(15)14-13-5-9-2-10(6-13)4-12(3-9,7-13)11(16)17/h9-10H,2-7H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMPXAYRLNNWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377846
Record name 3-Acetylamino-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6240-00-2
Record name 3-Acetylamino-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 10-L reactor was added 1-adamantanecarboxylic acid (503 g, 2.79 mol; TCI America, Wellesley Hills, Mass., USA) and 70% nitric acid (400 mL, 6.72 mol), and the resulting suspension was cooled at 0° C. with a recirculating chiller. To the mixture was slowly added 98% sulfuric acid (3.00 L, 55.5 mol) at such a rate that the temperature was kept below 10° C. Once the addition completed, acetonitrile (2.00 L, 38.5 mol) was added at such a rate that the temperature was kept below 10° C. After all the acetonitrile was added, the reaction was stirred at 0° C. for 1 hour. The crude reaction was then added to a 20-L reactor filled with about 10-L of ice mixed with a small amount of water and the resulting mixture was stirred and allowed to warm to room temperature. The solids were then filtered and washed with water. More solids precipitated from the acidic aqueous layer and these were filtered as well and washed with water. The combined solid material was then dried under high vacuum at 50° C. for 2 days to afford 432 g (73%) of the title compound, 3-acetylamino-adamantane-1-carboxylic acid, as a white solid.
Quantity
503 g
Type
reactant
Reaction Step One
Quantity
400 mL
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reactant
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3 L
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reactant
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2 L
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
10-L
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
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Reaction Step Six
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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